2-[(1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}piperidin-3-yl)methoxy]pyrimidine
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Overview
Description
2-[(1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}piperidin-3-yl)methoxy]pyrimidine is a complex organic compound that features a thiazolo-pyridine core fused with a piperidine and pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}piperidin-3-yl)methoxy]pyrimidine typically involves multi-step organic reactions. One common method starts with the preparation of the thiazolo[4,5-c]pyridine core, which can be synthesized through the reaction of hydrazonoyl halides with pyridine derivatives . The piperidine moiety is then introduced via nucleophilic substitution reactions, followed by the attachment of the pyrimidine ring through condensation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow chemistry techniques to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[(1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}piperidin-3-yl)methoxy]pyrimidine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the pyridine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-[(1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}piperidin-3-yl)methoxy]pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}piperidin-3-yl)methoxy]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolo-pyridine core is known to bind to active sites of enzymes, inhibiting their activity and leading to therapeutic effects . The piperidine and pyrimidine moieties enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidine Derivatives: These compounds share a similar core structure and exhibit comparable pharmacological activities.
Pyrazolopyrimidine Derivatives: Known for their antiviral and antitumor properties, these compounds are structurally related and have similar applications.
Uniqueness
2-[(1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}piperidin-3-yl)methoxy]pyrimidine is unique due to its specific combination of thiazolo-pyridine, piperidine, and pyrimidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted drug design and development .
Properties
IUPAC Name |
2-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5OS/c1-3-12(11-22-15-18-5-2-6-19-15)10-21(8-1)16-20-13-9-17-7-4-14(13)23-16/h2,4-7,9,12H,1,3,8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHAKMKGVZHVGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=C(S2)C=CN=C3)COC4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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